Gemopatrilat metabolite M11

Description

Contextualizing Metabolite Identification and Characterization in Early Drug Development

The identification and characterization of drug metabolites are critical activities in the early stages of drug development. nih.govtandfonline.com These processes aim to understand the biotransformation of a potential drug, identifying the various compounds (metabolites) it is converted into within the body. wuxiapptec.com This understanding is vital for several reasons. Firstly, it helps in predicting the drug's routes of elimination from the body. tandfonline.com Secondly, it can foresee potential drug-drug interactions. tandfonline.comnih.gov Lastly, and most importantly, it helps in anticipating safety concerns in humans. tandfonline.com

Modern analytical technologies, such as high-efficiency chromatography, sensitive mass spectrometry (MS), and information-rich nuclear magnetic resonance (NMR) spectroscopy, have revolutionized the ability to characterize metabolites from complex biological samples. nih.govsciex.com These advancements enable the definitive identification of metabolites at the earliest stages of clinical trials, sometimes even after the first dose in humans. nih.gov This early insight into the metabolic profile of a drug in humans can reduce the reliance on extrapolating data from preclinical animal studies, which may not always accurately predict human metabolism. nih.govfda.gov

The Food and Drug Administration (FDA) encourages initiating metabolite profiling in humans as early as possible to prevent unexpected safety issues that could arise from human-specific or disproportionately high levels of certain metabolites. tandfonline.comfda.gov Early identification of potentially reactive or disproportionate metabolites allows for timely and targeted safety testing, which can ultimately reduce development costs and attrition rates of drug candidates. tandfonline.com

Significance of Investigating Specific Drug Metabolites in Preclinical Studies

One of the primary reasons for this detailed investigation is that metabolites can be pharmacologically active. wuxiapptec.com An active metabolite can exert a similar, or sometimes even a more potent, therapeutic effect than the parent drug. wuxiapptec.com The presence of a significant amount of an active metabolite can lead to a greater or more prolonged pharmacological response than what would be expected from the parent drug's concentration alone. wuxiapptec.com Early identification of such active metabolites is essential for understanding the dose-response relationship and can even lead to the development of the metabolite as a standalone therapeutic agent. tandfonline.comwuxiapptec.com

Conversely, some metabolites can be toxic. The formation of reactive metabolites is a major concern in drug development as they can covalently bind to cellular macromolecules, leading to toxicity. vdoc.pub Regulatory agencies, such as the FDA, place a strong emphasis on evaluating the safety of human metabolites, particularly those with exposures higher than 10% of the total drug-related components. nih.govfda.gov If a metabolite is found to be present at significantly higher levels in humans compared to the animal species used in preclinical toxicity studies (a "disproportionate" metabolite), further safety testing of that specific metabolite is required. wuxiapptec.comfda.gov

Preclinical studies that thoroughly characterize the metabolic profile across different species are essential. nih.govsrce.hr These studies help to determine if the animal models used for safety testing are appropriate and produce a similar metabolic profile to humans. fda.gov If significant differences are observed, it may be necessary to select a more relevant animal model or to directly administer the metabolite to animals to assess its safety. fda.gov Therefore, a detailed investigation of specific drug metabolites in the preclinical phase is a proactive approach to mitigate risks and ensure a smoother transition to clinical development. wuxiapptec.com

Overview of Gemopatrilat's Metabolic Landscape and the Role of Metabolite M11

Gemopatrilat (B1671430) is a vasopeptidase inhibitor that was investigated for the treatment of hypertension and congestive heart failure. acs.orgncats.io It undergoes extensive metabolism in the body, and as a result, the parent compound is not detected in urine or feces. ncats.ionih.gov The metabolism of Gemopatrilat is qualitatively similar across rats, dogs, and humans. nih.gov

The major metabolic pathways for Gemopatrilat include S-methylation and amide hydrolysis. nih.gov Another key aspect of its biotransformation is the formation of reversible disulfide linkages. The free sulfhydryl group of Gemopatrilat can form these bonds with plasma and tissue proteins, leading to a slow elimination from the body. ncats.ionih.gov

Within this complex metabolic landscape, a number of metabolites are formed. One of these is Gemopatrilat metabolite M11. easechem.comnih.gov The formation of M11 is a result of the metabolic processes that Gemopatrilat undergoes. vdoc.pub Studies involving the administration of radiolabeled Gemopatrilat have been instrumental in identifying its various metabolites, including M11. nih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

330589-09-8 |

|---|---|

Molecular Formula |

C10H12O2S |

Molecular Weight |

196.27 g/mol |

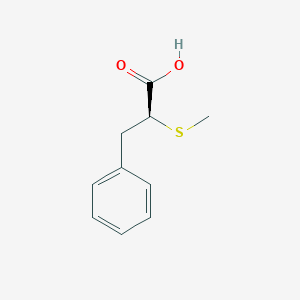

IUPAC Name |

(2S)-2-methylsulfanyl-3-phenylpropanoic acid |

InChI |

InChI=1S/C10H12O2S/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12)/t9-/m0/s1 |

InChI Key |

CYAZQTVQDWFWTK-VIFPVBQESA-N |

Isomeric SMILES |

CS[C@@H](CC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CSC(CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Elucidation of Metabolic Pathways Leading to Gemopatrilat Metabolite M11

Comprehensive Analysis of Gemopatrilat (B1671430) Biotransformation in Preclinical Models

Studies in preclinical animal models have been instrumental in characterizing the metabolic fate of gemopatrilat. These investigations have provided valuable insights into the extent of its metabolism and have allowed for a comparative analysis with human metabolic profiles.

Extent of Gemopatrilat Metabolism in Vivo Across Species

Research has consistently shown that gemopatrilat undergoes extensive metabolism in vivo across different species, including rats, dogs, and humans. nih.gov Following oral administration of radiolabeled [14C]gemopatrilat, no unchanged parent drug was detected in the urine and fecal samples of any of the three species. nih.gov This indicates that the compound is thoroughly metabolized before excretion.

The area under the curve (AUC) for gemopatrilat in human plasma represented only 2% of the total radioactivity AUC, further highlighting the extensive nature of its biotransformation. nih.gov A significant portion of the drug-related radioactivity in plasma samples from all species could be chemically reduced back to gemopatrilat, suggesting the formation of reversible disulfide linkages with plasma and tissue proteins. nih.gov This reversible binding contributes to a prolonged terminal-phase decline in plasma concentrations and a large apparent steady-state volume of distribution. nih.govresearchgate.net

Qualitative Comparison of Metabolic Profiles in Animal Models (Rats, Dogs) and Humans

The metabolic profiles of gemopatrilat have been found to be qualitatively very similar across rats, dogs, and humans. nih.gov The major metabolites identified in human urine and feces were also present in the corresponding samples from rats and dogs. nih.gov Key metabolic pathways shared among these species include S-methylation and amide hydrolysis, in addition to the prominent disulfide conjugation. nih.gov

This qualitative similarity suggests that rats and dogs are appropriate preclinical models for studying the metabolic pathways of gemopatrilat relevant to humans. nih.gov

Table 1: Comparative Metabolic Profile of Gemopatrilat

| Metabolic Pathway | Rat | Dog | Human |

| S-methylation | Present | Present | Present |

| Amide Hydrolysis | Present | Present | Present |

| Disulfide Conjugation | Present | Present | Present |

This table is based on findings that major metabolites were qualitatively similar across the studied species. nih.gov

Identification and Characterization of Formation Mechanisms for Gemopatrilat Metabolite M11

The formation of metabolite M11 is a result of disulfide conjugation, a significant pathway in gemopatrilat's metabolism. This process involves the interaction of gemopatrilat's free sulfhydryl group with endogenous thiols.

Investigation of Disulfide Conjugation Pathways

The presence of a free sulfhydryl (-SH) group in the structure of gemopatrilat makes it susceptible to forming disulfide bonds. nih.govresearchgate.net This is a key mechanism for its interaction with biological systems and contributes to its metabolic profile.

In addition to forming adducts with high-molecular-weight proteins, the sulfhydryl group of gemopatrilat can also form disulfide conjugates with low-molecular-weight endogenous thiols, such as cysteine and glutathione (B108866). researchgate.netnih.gov These reactions are part of a disulfide exchange pathway. The liberation of what is referred to as "Total M11" by reducing agents indicates that M11 is a disulfide conjugate. researchgate.net This suggests that gemopatrilat participates in disulfide exchange reactions with these small, naturally occurring thiol-containing molecules, leading to the formation of metabolites like M11. researchgate.netnih.gov

Characterization of Reversible Disulfide Linkages with Plasma and Tissue Proteins

A significant characteristic of Gemopatrilat's metabolic profile is the ability of its free sulfhydryl group to form reversible disulfide linkages with cysteine residues in plasma and tissue proteins. nih.govresearchgate.netncats.io This covalent binding results in a large apparent volume of distribution (2500 liters) and a prolonged terminal-phase decline in plasma concentration, as the protein-bound drug is eliminated very slowly. nih.govresearchgate.net

In studies conducted on rats, dogs, and humans, chemical reduction of plasma samples was performed to investigate these linkages. Treatment of 1-hour plasma samples with the reducing agent dithiothreitol (B142953) (DTT) successfully cleaved the disulfide bonds, liberating the parent compound. nih.govresearchgate.netresearchgate.net Approximately half of the drug-related radioactivity in these plasma samples was chemically reduced back to Gemopatrilat, confirming that disulfide linkage is a major metabolic event in all three species. nih.govresearchgate.net This reversible binding to endogenous proteins acts as a circulating reservoir of the drug.

Contribution of Amide Hydrolysis to Gemopatrilat Biotransformation

Amide hydrolysis represents another major pathway in the biotransformation of Gemopatrilat. nih.govresearchgate.net This metabolic process involves the cleavage of an amide bond within the Gemopatrilat molecule. googleapis.com Metabolites resulting from amide hydrolysis have been detected in the plasma of rats, dogs, and humans. nih.govresearchgate.net

While the specific metabolites of Gemopatrilat are not always named in the literature, studies on the structurally similar vasopeptidase inhibitor Omapatrilat (B1677282) provide insight. For Omapatrilat, amide hydrolysis was a major metabolic pathway that resulted in the formation of (S)-2-thio-3-phenylpropionic acid. researchgate.net Given the structural similarities, a comparable hydrolytic pathway is expected for Gemopatrilat. researchgate.net

S-Methylation as a Metabolic Route of Gemopatrilat

S-methylation of the thiol group is a key metabolic route for Gemopatrilat. nih.govresearchgate.net This enzymatic reaction, which adds a methyl group to the sulfur atom, results in the formation of S-methylated metabolites that have been identified in the plasma of all species studied. nih.govresearchgate.net Further metabolic processing of these initial products can occur. Secondary metabolic pathways, such as sulfoxidation and glucuronidation of the S-methylated metabolites, have also been identified. researchgate.net

Mechanistic Studies on the Liberation of Metabolite M11 by Reductive Agents (e.g., TCEP)

The liberation of thiol-containing molecules from their disulfide conjugates is a critical step for analysis. This is achieved using potent reducing agents. In metabolic studies of Gemopatrilat, dithiothreitol (DTT) was used to reduce the disulfide bonds between the drug and plasma proteins, thereby releasing the parent compound for quantification. nih.govresearchgate.net

Tris(2-carboxyethyl)phosphine (TCEP) is another powerful, odorless, and stable reducing agent frequently used in biochemical applications to break disulfide bonds in proteins. biotrend.compromega.com TCEP hydrochloride is a non-thiol agent that offers a more rapid and irreversible reduction compared to DTT. biotrend.commedchemexpress.com The mechanism involves the phosphine (B1218219) attacking the disulfide bond, leading to the formation of two free thiols (cysteines on the protein and the drug metabolite). biotrend.com This process is highly effective and can be conducted under various temperature conditions, including on ice, to minimize interference in analytical samples. nih.gov The use of such reducing agents is essential for accurately characterizing and quantifying metabolites that engage in disulfide bonding.

Application of Radiolabeled Studies for Quantitative Metabolite Profiling

Radiolabeled studies, particularly with [14C]gemopatrilat, have been indispensable for the quantitative profiling of its metabolites. nih.govdntb.gov.ua These studies allow for a comprehensive mass balance assessment, tracking the absorption, distribution, metabolism, and excretion (ADME) of the drug and all its related metabolites. qps.com

Following a single oral dose of [14C]gemopatrilat in humans, the drug was rapidly absorbed. nih.gov However, the exposure to the parent compound was significantly lower than the total exposure to all drug-related radioactive material. The area under the curve (AUC) for Gemopatrilat was found to be only 2% of the AUC for total radioactivity in plasma. nih.govresearchgate.net This finding quantitatively demonstrates that Gemopatrilat undergoes extensive in vivo metabolism. nih.gov

By using liquid chromatography coupled with radio-flow detectors, researchers can separate and quantify all radiolabeled components in biological samples like plasma and urine. qps.compharmaron.com This methodology enables the creation of a detailed metabolite profile, showing the relative abundance of each metabolite and helping to elucidate the major clearance pathways. admescope.com The data from radiolabeled studies confirmed that the metabolic profiles of Gemopatrilat were qualitatively similar in rats, dogs, and humans. nih.gov

Advanced Analytical Methodologies for Gemopatrilat Metabolite M11 Research

Chromatographic Separation Techniques

Chromatographic methods are indispensable for isolating metabolites from endogenous components in biological matrices, providing the clean samples required for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Gemopatrilat (B1671430) and its metabolites in biological fluids such as plasma, urine, and feces. The complexity of these matrices requires the high resolving power of HPLC to separate the parent drug from a multitude of metabolic products, including those formed via S-methylation, amide hydrolysis, and disulfide linkages with endogenous molecules like proteins. nih.gov The selection of the stationary phase, mobile phase composition, and gradient elution is optimized to achieve chromatographic separation of metabolites that may have very similar polarities. This separation is critical for preventing ion suppression and ensuring accurate subsequent analysis by mass spectrometry. mdpi.commdpi.com

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) provides the sensitivity and specificity needed for the detection and structural characterization of drug metabolites, even at low concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for detecting and identifying drug metabolites. semanticscholar.org Following HPLC separation, the mass spectrometer serves as a highly sensitive and selective detector. It ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the potential metabolites. This technique has been instrumental in identifying the products of key metabolic pathways for Gemopatrilat, such as S-methylation and amide hydrolysis, in plasma samples from rats, dogs, and humans. nih.gov The high resolution of modern mass spectrometers allows for the determination of the elemental composition of a metabolite, offering initial clues to its structure. nih.gov

For unambiguous structural confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. mdpi.com In this technique, a specific metabolite ion (the precursor ion) detected by the first mass spectrometer is selected and fragmented. The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer, generating a characteristic fragmentation pattern. mdpi.com This pattern acts as a structural fingerprint, allowing researchers to elucidate the precise site of metabolic modification on the parent molecule. This method is crucial for distinguishing between isomeric metabolites and confirming the structures of metabolites proposed by LC-MS analysis. mdpi.comnih.gov

Table 1: Overview of Mass Spectrometric Techniques in Metabolite Analysis

| Technique | Primary Application | Information Provided | Relevance to Gemopatrilat Metabolite Research |

|---|---|---|---|

| LC-MS | Detection & Identification | Molecular weight, Elemental composition | Initial detection of metabolites from S-methylation and hydrolysis. nih.govsemanticscholar.org |

| LC-MS/MS | Structural Confirmation | Fragmentation patterns, Structural fingerprint | Unambiguous identification of metabolic soft spots and confirmation of metabolite structures. mdpi.comnih.gov |

A significant metabolic pathway for Gemopatrilat involves its free sulfhydryl group, which readily forms reversible disulfide linkages with plasma and tissue proteins. nih.gov To characterize these specific covalent adducts, a chemical reduction step is integrated into the analytical workflow. Treatment of plasma samples with a reducing agent, such as Dithiothreitol (B142953) (DTT), cleaves the disulfide bonds, releasing the parent Gemopatrilat. The increase in the concentration of the parent drug following DTT treatment can be measured to quantify the extent of this metabolic interaction. nih.gov Studies have shown this to be a significant pathway across multiple species. nih.gov

Table 2: Effect of Dithiothreitol Treatment on Drug-Related Radioactivity in Plasma

| Species | Finding | Implication |

|---|---|---|

| Rat | Approximately 50% of radioactivity in 1-hour plasma samples was reduced to Gemopatrilat. nih.gov | Confirms extensive formation of reversible disulfide adducts. nih.gov |

| Dog | Approximately 50% of radioactivity in 1-hour plasma samples was reduced to Gemopatrilat. nih.gov | Confirms extensive formation of reversible disulfide adducts. nih.gov |

| Human | Approximately 50% of radioactivity in 1-hour plasma samples was reduced to Gemopatrilat. nih.gov | Confirms extensive formation of reversible disulfide adducts. nih.gov |

Radioactivity Detection for Quantitative Assessment of Drug-Related Material

In studies with [14C]gemopatrilat, the total radioactivity measured in plasma was found to be significantly higher and more persistent than the concentration of the parent compound alone. For instance, the area under the curve (AUC) for Gemopatrilat was only 2% of the AUC for total radioactivity in human plasma, indicating that the compound is extensively metabolized in vivo. nih.gov This approach, often coupling liquid chromatography with off-line radioactivity detection (LC-RAD), provides a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile and quantifies the proportion of circulating metabolites relative to the parent drug. nih.govnih.gov

Strategic Sample Preparation from Biological Matrices for Metabolite Analysis

The successful analysis of Gemopatrilat metabolite M11 from biological fluids such as plasma and urine is heavily dependent on the sample preparation strategy. The primary goals of sample preparation are to remove interfering endogenous components, concentrate the analyte of interest, and ensure the stability of the metabolite during the extraction process. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drug metabolites due to its high sensitivity and selectivity. technologynetworks.comfrontiersin.org

A highly sensitive and validated LC-MS/MS method is crucial for the simultaneous quantification of a parent drug and its metabolites. researchgate.net While a specific protocol for this compound is not extensively detailed in publicly available literature, methodologies for structurally related compounds and similarly designated metabolites provide a strong foundation for developing a strategic sample preparation approach.

Liquid-Liquid Extraction (LLE) for Vasopeptidase Inhibitors and their Metabolites

A validated method for the quantitative determination of omapatrilat (B1677282), a vasopeptidase inhibitor structurally similar to gemopatrilat, and its metabolites in human plasma utilizes a liquid-liquid extraction (LLE) procedure. This method has demonstrated high recovery and reproducibility, making it a suitable starting point for the extraction of this compound.

The extraction procedure involves the following key steps:

Sample Aliquoting: A precise volume of the biological sample (e.g., plasma) is used for the analysis.

Internal Standard Addition: An appropriate internal standard is added to the sample to account for variability during sample processing and analysis.

Protein Precipitation and pH Adjustment: A protein precipitating agent and an acid are added to the sample to remove proteins and adjust the pH, which can improve the extraction efficiency of the analytes.

Extraction with an Organic Solvent: An immiscible organic solvent is added, and the mixture is vortexed to facilitate the transfer of the analytes from the aqueous phase to the organic phase.

Phase Separation: The sample is centrifuged to separate the aqueous and organic layers.

Evaporation and Reconstitution: The organic layer containing the analytes is transferred to a clean tube and evaporated to dryness. The residue is then reconstituted in a suitable solvent for injection into the LC-MS/MS system.

A study on omapatrilat and its metabolites reported the following extraction recoveries using a similar LLE protocol:

| Analyte | Average Extraction Recovery (%) |

|---|---|

| Omapatrilat | 60.5 |

| Metabolite 1 (BMS-196087) | 88.6 |

| Metabolite 2 (BMS-225308) | 76.3 |

| Metabolite 3 (BMS-198433) | 71.2 |

| Metabolite 4 (BMS-253653) | 26.6 |

Solid-Phase Extraction (SPE) for Metabolite Quantification

Solid-phase extraction (SPE) is another robust technique for sample clean-up and concentration. A highly sensitive LC-MS/MS method for the simultaneous quantification of ulotaront and its N-desmethyl metabolite, designated M11A, in human plasma employed an SPE protocol. researchgate.net This method demonstrates the effectiveness of SPE for isolating metabolites from complex biological matrices.

The SPE procedure for a metabolite designated as M11 involved the following steps:

Sample Pre-treatment: Plasma samples are pre-treated, often with the addition of an internal standard.

SPE Cartridge Conditioning: The SPE cartridge is conditioned with appropriate solvents to activate the sorbent.

Sample Loading: The pre-treated sample is loaded onto the SPE cartridge.

Washing: The cartridge is washed with specific solvents to remove interfering substances while retaining the analyte of interest.

Elution: The analyte is eluted from the cartridge using a suitable elution solvent.

Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

In the validated method for ulotaront and its metabolite M11A, the extraction recoveries were found to be consistent and high. researchgate.net

| Analyte | Extraction Recovery (%) |

|---|---|

| Ulotaront | 75.7 |

| Ulotaront IS | 75.1 |

| M11A | 82.7 |

| M11A IS | 83.9 |

Considerations for Urine Sample Preparation

For urine samples, the preparation methods can be simpler due to the lower protein content compared to plasma. creative-proteomics.com Common approaches include a "dilute-and-shoot" method, where the urine is simply diluted with a suitable solvent before injection, or a simple filtration step to remove particulate matter. However, for increased sensitivity and to remove potential interferences, extraction methods like LLE or SPE can also be employed. The choice of method depends on the concentration of the metabolite in the urine and the required sensitivity of the assay. creative-proteomics.com

The stability of metabolites in biological samples is a critical factor that needs to be assessed during method development. researchgate.net For the N-desmethyl metabolite M11A of ulotaront, frozen plasma samples were confirmed to be stable for up to 730 days at both -20°C and -70°C. researchgate.net Similar stability studies would be essential for ensuring the integrity of this compound in plasma and urine samples from the time of collection to the point of analysis.

In Vitro Systems for Investigating Gemopatrilat Metabolite M11 Formation

Enzymatic Characterization Using Subcellular Fractions

To elucidate the specific enzymes responsible for the formation of Gemopatrilat (B1671430) metabolite M11, researchers utilize subcellular fractions that isolate different enzymatic compartments of the cell.

Hepatic Microsomal and Cytosolic Incubation Systems for Metabolite Generation

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, are a primary tool for studying Phase I metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes. The cytosolic fraction, on the other hand, contains a host of soluble enzymes, including many involved in Phase II conjugation reactions as well as certain oxidative and hydrolytic enzymes.

In the context of Gemopatrilat, which is known to undergo S-methylation and amide hydrolysis, both microsomal and cytosolic fractions are critical for in vitro studies. nih.govhmdb.ca S-methylation is typically catalyzed by cytosolic enzymes such as thiol S-methyltransferase. Amide hydrolysis can be mediated by carboxylesterases present in both microsomes and the cytosol. By incubating Gemopatrilat with these fractions, researchers can identify the primary subcellular location of the enzymes responsible for its metabolism.

| In Vitro System | Primary Enzymes | Relevant Gemopatrilat Metabolism |

| Hepatic Microsomes | Cytochrome P450s, Carboxylesterases | Amide Hydrolysis |

| Hepatic Cytosol | Thiol S-methyltransferase, Carboxylesterases | S-methylation, Amide Hydrolysis |

Recombinant Enzyme Systems for Investigating Specific Biotransformation Reactions

To pinpoint the exact enzymes involved in the formation of metabolite M11, recombinant enzyme systems are invaluable. These systems express a single, specific enzyme, allowing for the unambiguous identification of its role in a particular metabolic reaction. For instance, if a specific CYP is suspected of being involved in an oxidative step in Gemopatrilat's metabolism, incubating the drug with a panel of recombinant CYPs can confirm or refute this hypothesis. Similarly, recombinant carboxylesterases or methyltransferases can be used to definitively identify the enzymes responsible for amide hydrolysis or S-methylation of Gemopatrilat.

Cellular and Tissue-Based Models

While subcellular fractions are excellent for identifying specific enzymes, cellular and tissue-based models provide a more holistic view of metabolism, incorporating the interplay of various enzymes and transport processes.

Isolated Hepatocyte Models for Comprehensive Metabolic Pathway Studies

Isolated hepatocytes contain a full complement of metabolic enzymes and cofactors, offering a more physiologically relevant system than subcellular fractions. Studies using hepatocytes from different species, such as rats, dogs, and humans, have shown that Gemopatrilat is extensively metabolized. nih.govnih.gov These models are crucial for studying the complete metabolic cascade, from initial biotransformation to the formation of downstream metabolites. By analyzing the metabolite profile in hepatocyte incubations over time, researchers can map the metabolic pathways of Gemopatrilat and identify major and minor metabolites, including potentially M11.

Whole Blood In Vitro Incubation Studies to Mimic Disulfide Exchange in Circulation

A significant metabolic pathway for Gemopatrilat is the formation of reversible disulfide linkages with plasma and tissue proteins. nih.gov In fact, approximately half of the drug-related radioactivity in plasma samples from rats, dogs, and humans can be attributed to these disulfide conjugates. nih.gov Whole blood in vitro incubation studies are essential to mimic this disulfide exchange that occurs in circulation. By incubating Gemopatrilat in whole blood, researchers can study the formation of disulfide conjugates with blood components like albumin and glutathione (B108866).

Comparative In Vitro Metabolism Across Species to Predict In Vivo Outcomes

Understanding the differences and similarities in Gemopatrilat metabolism across various species is crucial for extrapolating preclinical data to humans. In vitro studies have demonstrated that the major metabolic pathways for Gemopatrilat, including S-methylation, amide hydrolysis, and disulfide linkage formation, are qualitatively similar in rats, dogs, and humans. nih.gov This suggests that these preclinical species are relevant models for studying the human metabolism of Gemopatrilat. By comparing the rates and profiles of metabolite formation, including that of M11, in in vitro systems from different species, researchers can better predict the in vivo pharmacokinetics and metabolic fate of the drug in humans. nih.gov

| Species | Key In Vitro Findings on Gemopatrilat Metabolism |

| Rat | Extensive metabolism via S-methylation, amide hydrolysis, and disulfide bond formation. nih.gov |

| Dog | Similar metabolic profile to rats and humans, with significant disulfide conjugation observed. nih.gov |

| Human | Major metabolic pathways are consistent with those in preclinical species. nih.gov |

Preclinical In Vivo Disposition of Gemopatrilat Metabolite M11: A Review of Available Data

Information regarding the specific chemical compound "this compound" is not available in the currently accessible scientific literature. Extensive searches for preclinical data related to this specific metabolite have not yielded any results. Therefore, it is not possible to provide a detailed article on its in vivo disposition, pharmacokinetic profile, or metabolic pathway corroboration as outlined in the requested structure.

The parent compound, Gemopatrilat, is known to undergo extensive metabolism in preclinical species. Studies in rats and dogs have shown that Gemopatrilat is subject to biotransformation pathways including S-methylation and amide hydrolysis. A notable characteristic of Gemopatrilat's disposition is the formation of reversible disulfide linkages with plasma and tissue proteins, which significantly influences its pharmacokinetic profile and elimination.

While major metabolites of Gemopatrilat observed in human studies have also been identified in preclinical animal models, indicating a qualitative similarity in metabolism across species, no specific metabolite has been publicly designated or characterized as "M11."

Consequently, data pertaining to the following requested sections and subsections for "this compound" cannot be provided:

Preclinical in Vivo Disposition Studies Involving Gemopatrilat Metabolite M11

In Vivo Corroboration of Metabolic Pathways Identified Through In Vitro Investigations

Without any primary or secondary data source identifying and characterizing "Gemopatrilat metabolite M11," any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research or access to proprietary data from the developers of Gemopatrilat (B1671430) would be necessary to address the specific inquiries about this metabolite.

Biochemical Characterization of Enzymes and Mechanisms in Gemopatrilat Metabolite M11 Formation

Identification of Specific Enzymes Involved in the Biotransformation of Gemopatrilat (B1671430) to M11 and Related Metabolites

The biotransformation of Gemopatrilat, a potent vasopeptidase inhibitor, into its various metabolites, including M11, is an intricate process mediated by several key enzymes. nih.gov The primary metabolic pathways for Gemopatrilat involve S-methylation and amide hydrolysis. nih.gov However, the formation of M11 is specifically characterized by the creation of a disulfide bond.

The free sulfhydryl group of Gemopatrilat is a key feature that allows it to form reversible disulfide linkages with plasma and tissue proteins. nih.gov This process of disulfide bond formation is not unique to Gemopatrilat and is a common mechanism in the metabolism of xenobiotics containing thiol groups. While the specific enzymes directly responsible for the formation of the M11 disulfide metabolite of Gemopatrilat are not explicitly detailed in the provided search results, the general enzymatic mechanisms for disulfide bond formation in biological systems are well-established.

Enzymes belonging to the thioredoxin (TRX) and glutaredoxin (GRX) systems have been shown to catalyze the cleavage of disulfide bonds in various xenobiotic small molecules. nih.gov It is plausible that these or similar oxidoreductase enzyme systems are also involved in the reverse reaction—the formation of disulfide bonds. These enzyme systems, which include thioredoxin reductase and NADPH, facilitate the redox exchange reactions necessary for disulfide bond formation and cleavage. nih.gov

Protein disulfide isomerase (PDI) and its family of enzymes are also key players in the formation and rearrangement of disulfide bonds in proteins. acs.orgnih.gov While their primary role is in protein folding within the endoplasmic reticulum, their catalytic mechanism of thiol-disulfide exchange could potentially be involved in the metabolism of drugs like Gemopatrilat. acs.orgnih.gov The formation of a mixed disulfide intermediate is a key step in this process. acs.orgnih.gov

The following table summarizes the potential enzyme families and systems involved in the biotransformation of Gemopatrilat, including the formation of M11.

| Enzyme Family/System | Potential Role in Gemopatrilat Metabolism |

| Thioredoxin (TRX) System | Catalysis of disulfide bond formation/cleavage |

| Glutaredoxin (GRX) System | Catalysis of disulfide bond formation/cleavage |

| Protein Disulfide Isomerase (PDI) Family | Facilitation of thiol-disulfide exchange reactions |

| S-methyltransferases | S-methylation of the sulfhydryl group |

| Amidases/Hydrolases | Amide hydrolysis of the parent compound |

Detailed Mechanistic Investigations of Disulfide Bond Formation and Cleavage in Biological Systems

The formation and cleavage of disulfide bonds are fundamental biochemical processes crucial for protein structure and function, as well as for the metabolism of various compounds. lsuhsc.edulibretexts.org These reactions are primarily redox-controlled, involving the transfer of electrons. libretexts.org

Mechanisms of Disulfide Bond Formation:

The formation of a disulfide bond, such as that in Gemopatrilat metabolite M11, involves the oxidation of two thiol groups. This can occur through several mechanisms:

Thiol-Disulfide Exchange: This is a common mechanism where a thiol group on one molecule attacks a disulfide bond on another, leading to the formation of a new disulfide bond and a new thiol. acs.orglsuhsc.edu This reaction is often catalyzed by enzymes like protein disulfide isomerase (PDI). acs.orglsuhsc.edu The process involves the formation of a mixed disulfide intermediate. acs.orgnih.gov

Enzymatic Oxidation: Enzymes such as those in the thioredoxin and glutaredoxin systems can directly catalyze the oxidation of thiols to form disulfide bonds, often utilizing cofactors like NADP+. nih.gov

Mechanisms of Disulfide Bond Cleavage:

The cleavage of disulfide bonds is equally important and can be facilitated by several mechanisms:

Dithiol–Disulfide Redox Exchange: This is a primary mechanism for disulfide cleavage, often facilitated by oxidoreductases from the PDI superfamily. lsuhsc.edu An enzyme's active site, typically containing a Cys-Gly-Xaa-Cys sequence, attacks the substrate's disulfide bond. lsuhsc.edu This forms a mixed disulfide that subsequently undergoes an intramolecular thiol–disulfide exchange, releasing the cleaved substrate. lsuhsc.edu

Alkaline Hydrolysis: In this chemical mechanism, a hydroxide (B78521) ion attacks the disulfide bond, resulting in a cysteine thiol and a cysteine sulfenic acid. lsuhsc.edu While favored at alkaline pH, this can occur at neutral pH under certain conditions. lsuhsc.edu

Reduction by Cellular Redox Systems: Cellular reducing agents like glutathione (B108866) (GSH) can reduce disulfide bonds. rsc.org Glutathione reductase, in turn, maintains a high intracellular concentration of reduced glutathione. libretexts.org

The interconversion between the free thiol form of Gemopatrilat and its disulfide metabolite M11 is likely a dynamic process influenced by the local redox environment and the activity of the aforementioned enzyme systems.

Exploration of the Role of Drug Transporters in the Disposition of Gemopatrilat and its Metabolites in Preclinical Models

Drug transporters are membrane proteins that play a crucial role in the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. researchgate.netnih.gov They are broadly classified into two superfamilies: the ATP-binding cassette (ABC) transporters and the solute carrier (SLC) transporters. nih.govnih.gov ABC transporters are primarily efflux transporters that actively pump substrates out of cells, while SLC transporters are mainly influx transporters that facilitate the movement of substrates into cells. nih.govnih.gov

While specific studies on the interaction of Gemopatrilat and its metabolite M11 with particular drug transporters are not detailed in the provided search results, the general principles of drug transport are applicable. The disposition of Gemopatrilat and its metabolites, including M11, would be influenced by transporters expressed in key organs such as the intestine, liver, and kidneys. researchgate.net

For instance, intestinal transporters would affect the oral absorption of Gemopatrilat. Hepatic transporters would be involved in the uptake of Gemopatrilat from the blood into hepatocytes for metabolism and in the efflux of the parent drug and its metabolites into bile for elimination. researchgate.net Renal transporters would play a role in the secretion of Gemopatrilat and its metabolites from the blood into the urine. researchgate.net

Given the chemical structure of Gemopatrilat and its metabolites, they could potentially be substrates for various transporters, including:

| Transporter Family | Potential Role in Gemopatrilat/M11 Disposition |

| Organic Anion-Transporting Polypeptides (OATPs/SLCO) | Influx into hepatocytes |

| Organic Anion Transporters (OATs/SLC22A) | Influx and efflux in the kidney and liver |

| Organic Cation Transporters (OCTs/SLC22A) | Influx in the kidney and liver |

| P-glycoprotein (P-gp/ABCB1) | Efflux from various tissues, including the intestine and brain |

| Multidrug Resistance-Associated Proteins (MRPs/ABCC) | Efflux of conjugated metabolites |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | Efflux from various tissues |

Further preclinical studies using in vitro systems (e.g., cell lines overexpressing specific transporters) and in vivo animal models would be necessary to definitively identify the transporters involved in the disposition of Gemopatrilat and M11.

Evaluation of Interspecies Differences and Genetic Polymorphisms Influencing Metabolite M11 Formation

Interspecies Differences:

Significant interspecies differences exist in drug metabolism due to variations in the expression and activity of drug-metabolizing enzymes and transporters. rug.nlnih.gov While a study on [14C]gemopatrilat indicated that the metabolism in rats, dogs, and humans was qualitatively very similar, with major metabolites in humans also present in the animal models, quantitative differences can still exist. nih.gov

Such differences can arise from:

Enzyme Activity: The catalytic activity of homologous enzymes can differ significantly between species. researchgate.net

Transporter Expression: The levels of expression of various drug transporters in tissues like the liver and kidney can vary, affecting the disposition of the drug and its metabolites. researchgate.net

These differences are a critical consideration in preclinical drug development, as animal models are used to predict human pharmacokinetics and metabolism. rug.nlresearchgate.net

Genetic Polymorphisms:

Genetic polymorphisms, which are variations in the DNA sequence of genes, can lead to altered or non-functional proteins. Polymorphisms in genes encoding drug-metabolizing enzymes and transporters are a major source of interindividual variability in drug response.

While no specific information on genetic polymorphisms affecting Gemopatrilat metabolism was found, it is a well-established principle that variations in the genes for enzymes involved in disulfide metabolism or in transporters could influence the formation and disposition of M11. For example:

Polymorphisms in genes for the thioredoxin or glutaredoxin systems could alter the rate of M11 formation.

Genetic variations in SLC or ABC transporters could impact the uptake and efflux of Gemopatrilat and M11, affecting their plasma and tissue concentrations. nih.gov For instance, polymorphisms in the SLCO1B1 gene, which encodes the OATP1B1 transporter, are known to affect the disposition of various drugs. nih.gov

Investigating the impact of relevant genetic polymorphisms would be crucial for understanding the variability in Gemopatrilat's effects and for the potential development of personalized medicine approaches.

Q & A

Q. What methodologies are recommended for the identification and structural elucidation of Gemopatrilat metabolite M11 in untargeted metabolomics studies?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) to obtain accurate mass and fragmentation patterns. Compare these against spectral libraries (e.g., METLIN, HMDB) and synthesized metabolite standards for unambiguous identification . For GC-MS data, employ expert systems like MetExpert to interpret spectral patterns without relying solely on databases . Validate findings using orthogonal techniques such as NMR, especially for isomers or structurally similar metabolites .

Q. How should experimental designs for in vivo metabolism studies of Gemopatrilat (yielding M11) be structured to ensure reproducibility?

- Methodological Answer : Include control groups (e.g., vehicle-treated animals), standardized sample collection protocols (e.g., plasma, urine, tissues), and detailed metadata on species, dosing regimens, and time points . Use internal standards (e.g., stable isotope-labeled analogs) to correct for matrix effects and instrument variability. Adhere to FAIR principles by pre-registering studies in repositories like Metabolomics Workbench and sharing raw data .

Q. Which analytical platforms are most suitable for quantifying M11 in complex biological matrices?

- Methodological Answer : LC-HRMS (e.g., Q-TOF or Orbitrap systems) is preferred for high sensitivity and specificity in detecting low-abundance metabolites. For absolute quantification, use targeted LC-MS/MS with multiple reaction monitoring (MRM) and isotope dilution . GC-MS is less ideal unless M11 is volatile or derivatized effectively .

Q. What public repositories are recommended for depositing metabolomics data related to M11?

- Methodological Answer : Submit raw data, processed spectra, and metadata to Metabolomics Workbench (MW), which supports cross-study comparisons and integrates with pathway analysis tools . For NMR data, use HMDB’s spectral matching services . Ensure metadata includes sample IDs, analytical conditions, and confidence levels (e.g., Metabolomics Standards Initiative guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in M11 abundance data across different studies (e.g., inter-species variability vs. technical artifacts)?

- Methodological Answer : Conduct a meta-analysis using normalized data (e.g., log2 transformation, batch correction) and assess covariates (e.g., species, diet, sex) . Validate findings with in vitro systems like hepatocyte cocultures to isolate species-specific metabolism . Use tools like MetaboAnalyst to model confounding factors and identify batch effects .

Q. What computational strategies address challenges in mapping M11 to metabolic pathways when database coverage is incomplete?

- Methodological Answer : Apply network-based tools like Mummichog to infer pathway activity from untargeted data without full metabolite identification . Integrate M11’s MS/MS spectra with genome-scale metabolic networks (GSMNs) via MetaNetX to predict novel reactions . Cross-reference with transcriptomic data to prioritize pathways with co-expressed enzymes .

Q. How can inter-laboratory reproducibility be improved for M11 quantification in multi-center studies?

- Methodological Answer : Use reference materials like the Quartet metabolite set to calibrate instruments and harmonize protocols . Implement standardized data pre-processing pipelines (e.g., XCMS, MS-DIAL) and report confidence levels (e.g., Level 1 for structurally confirmed metabolites) . Share SOPs via Metabolomics Workbench’s protocol database .

Q. What role does machine learning play in predicting novel metabolites or metabolic fates of Gemopatrilat beyond M11?

- Methodological Answer : Train deep learning models (e.g., CNNs) on HRMS/MS spectra from public repositories to predict fragmentation patterns of unknown metabolites . Use tools like MyCompoundID to annotate "known unknowns" by matching mass differences to biotransformation rules (e.g., hydroxylation, glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.